molecular formula C8H12N4 B13077290 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B13077290
M. Wt: 164.21 g/mol
InChI Key: JKDRDRZQBOUDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile (CAS 1240565-04-1) is a high-value pyrazole derivative with a molecular formula of C8H12N4 and a molecular weight of 164.21 g/mol . This compound is characterized by a nitrile group linked to a butane chain that is attached to a 3-amino-5-methylpyrazole ring, making it a versatile building block in organic synthesis and pharmaceutical research . Pyrazole derivatives are recognized for a wide spectrum of biological and pharmacological activities. Research indicates that compounds containing the pyrazole nucleus have been reported to exhibit anti-inflammatory, antiviral, anticancer, antibacterial, and antioxidant properties . Furthermore, its specific structural features make it a potential key intermediate in the synthesis of more complex molecules. For instance, closely related pyrazole-based compounds have been developed as potent LRRK2 kinase modulators for potential research in Parkinson's disease, highlighting the therapeutic relevance of this chemical class . Beyond medicine, pyrazole derivatives are also investigated for their nonlinear optical (NLO) properties and can be candidates for applications in material science and technology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

4-(3-amino-5-methylpyrazol-1-yl)butanenitrile

InChI

InChI=1S/C8H12N4/c1-7-6-8(10)11-12(7)5-3-2-4-9/h6H,2-3,5H2,1H3,(H2,10,11)

InChI Key

JKDRDRZQBOUDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method involves the nucleophilic substitution reaction where the amino group of the pyrazole attacks the electrophilic carbon of the butanenitrile derivative, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound can interact with specific enzymes or receptors, modulating their activity and leading to various pharmacological effects. Notably, studies have shown that this compound can influence biological pathways relevant to disease mechanisms, making it a candidate for drug discovery .

Case Study: Enzyme Inhibition

A study explored the enzyme inhibition capabilities of this compound. The results indicated significant inhibition of certain target enzymes, suggesting its potential as a lead compound in developing new therapeutic agents for diseases where these enzymes play a critical role.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex structures that may exhibit desirable biological activity. Common reactions involving this compound include:

  • Nucleophilic substitutions
  • Coupling reactions

These reactions are crucial for synthesizing new compounds that could have therapeutic applications .

Biological Research

In biological research, this compound is used to study its interactions with biological targets. Understanding these interactions is essential for elucidating its mechanism of action and evaluating its efficacy in treating diseases.

Interaction Studies

Research focusing on the binding affinity of this compound with various biological targets has yielded promising results. These studies are critical for understanding how the compound might modulate enzyme activity or receptor function, which is vital for drug development .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent; enzyme inhibition studies
Organic SynthesisBuilding block for complex molecules
Biological ResearchInteraction studies with biological targets

Mechanism of Action

The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile with four sulfonylated tetrazole-butane nitriles from , highlighting key differences in substituents, yields, melting points, and molecular weights:

Compound Name Substituent (R) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3aa) 4-Methoxyphenyl 62 93.3–95.0 344.0791 Sulfonyl group, tetrazole ring
4-(((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ab) 4-Ethoxyphenyl 64 128.8–130.2 336.1127 Larger alkoxy substituent
4-(((1-(4-(Trifluoromethoxy)phenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ac) 4-Trifluoromethoxyphenyl 43 87.1–88.3 376.0672 Electron-withdrawing CF₃O group
4-(((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ad) Phenyl 63 117.1–118.2 292.0861 Unsubstituted phenyl group
This compound 3-Amino-5-methylpyrazole N/A N/A ~206.25 (calculated) Pyrazole ring with amino and methyl groups

Key Observations:

  • Substituent Effects : The electron-donating methoxy and ethoxy groups in 3aa and 3ab correlate with higher yields (62–64%) compared to the electron-withdrawing trifluoromethoxy group in 3ac (43%), suggesting steric or electronic challenges in synthesis .
  • Molecular Weight : The pyrazole-based target compound has a lower molecular weight (~206 g/mol) than tetrazole derivatives (292–376 g/mol), impacting solubility and diffusion properties.

Reactivity and Functional Group Comparison

  • Nitrile Group : The butanenitrile moiety is common across all compounds, enabling nucleophilic additions or cyclizations. However, the adjacent sulfonyl groups in tetrazole derivatives (3aa–3ad) may deactivate the nitrile toward nucleophilic attack compared to the electron-rich pyrazole in the target compound .
  • Heterocyclic Rings: Pyrazole vs. Tetrazole: Pyrazoles (as in the target compound) are less acidic (pKa ~14–17) than tetrazoles (pKa ~4–5), affecting their behavior in biological systems or catalytic reactions. Amino Substituent: The 3-amino group on the pyrazole ring may participate in hydrogen bonding, enhancing crystallinity or binding affinity in biological targets .

Biological Activity

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C8H12N4C_8H_{12}N_4, with a molecular weight of approximately 164.21 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a pyrazole ring with an amino group and a butanenitrile moiety. This specific arrangement contributes to its biological activity by enabling interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug discovery. It has been investigated for its potential therapeutic effects, particularly as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, compounds structurally related to this compound have demonstrated potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. For example, it has been shown to influence lipopolysaccharide (LPS)-induced glial inflammation in BV-2 cells, indicating its potential role in neuroinflammatory conditions .

The mechanisms by which this compound exerts its effects involve several biochemical interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially modulating their activity.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways relevant to inflammation and infection.
  • Molecular Docking Studies : In silico assessments have revealed binding interactions with critical residues in target proteins, suggesting a strong affinity for certain biological targets .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

StudyFindings
Demonstrated significant antibacterial activity against Pseudomonas aeruginosa and E. coli.
Showed anti-inflammatory effects in BV-2 cells, reducing microglial activation.
Investigated the anticancer properties of similar pyrazole compounds, highlighting their potential in cancer therapy through apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.